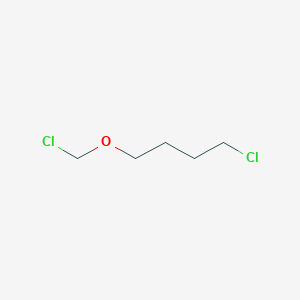
tert-butyl N-(3,4-dihydroxybutyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-(3,4-dihydroxybutyl)carbamate (TBDHC) is a synthetic compound that has been used in a range of laboratory experiments and scientific research applications. It is a versatile compound that has been used to study a variety of biological processes, including enzymatic reactions, protein-ligand interactions, and biochemical pathways. We will also discuss the advantages and limitations of using TBDHC in laboratory experiments, as well as potential future directions for research.
科学研究应用
Tert-butyl N-(3,4-dihydroxybutyl)carbamate has been used in a variety of scientific research applications, including studies of enzymatic reactions, protein-ligand interactions, and biochemical pathways. It has also been used to study the effects of different drugs on cell cultures, as well as to study the effects of various environmental stressors on organisms.
作用机制
Tert-butyl N-(3,4-dihydroxybutyl)carbamate is a carbamate derivative that acts as a reversible inhibitor of various enzymes, including protein kinases and proteases. It binds to the active site of the enzyme, blocking the substrate from binding and thus preventing the enzyme from catalyzing the reaction. This inhibition can be reversed by the addition of a nucleophile, such as a hydroxyl group, which displaces the tert-butyl N-(3,4-dihydroxybutyl)carbamate from the enzyme's active site.
Biochemical and Physiological Effects
tert-butyl N-(3,4-dihydroxybutyl)carbamate has been shown to inhibit several enzymes involved in various biochemical pathways, including those involved in DNA replication, transcription, and translation. In addition, tert-butyl N-(3,4-dihydroxybutyl)carbamate has been shown to inhibit the activity of various metabolic enzymes, such as those involved in glycolysis and the pentose phosphate pathway. It has also been shown to inhibit the activity of various cellular signaling pathways, including those involved in apoptosis and cell cycle regulation.
实验室实验的优点和局限性
The use of tert-butyl N-(3,4-dihydroxybutyl)carbamate in laboratory experiments provides several advantages, including its ability to reversibly inhibit enzymes, its low toxicity, and its low cost. However, it also has some limitations, such as its limited solubility in aqueous solutions and its susceptibility to hydrolysis.
未来方向
There are several potential future directions for research using tert-butyl N-(3,4-dihydroxybutyl)carbamate, including the development of novel inhibitors of enzymes involved in various biochemical pathways, the study of the effects of tert-butyl N-(3,4-dihydroxybutyl)carbamate on various cellular processes, and the use of tert-butyl N-(3,4-dihydroxybutyl)carbamate to study the effects of different drugs on cell cultures. In addition, tert-butyl N-(3,4-dihydroxybutyl)carbamate could be used to study the effects of various environmental stressors on organisms, as well as to study the interaction between proteins and small molecules.
合成方法
Tert-butyl N-(3,4-dihydroxybutyl)carbamate can be synthesized through a condensation reaction between tert-butyl alcohol and N-(3,4-dihydroxybutyl) carbamate. The reaction is conducted in an aqueous solution at room temperature, and yields tert-butyl N-(3,4-dihydroxybutyl)carbamate as the primary product. The reaction can be further optimized by varying the pH, temperature, and concentration of reactants.
属性
| { "Design of the Synthesis Pathway": "The synthesis of tert-butyl N-(3,4-dihydroxybutyl)carbamate can be achieved through a multi-step reaction pathway involving the protection of functional groups, nucleophilic substitution, and deprotection.", "Starting Materials": [ "tert-butyl carbamate", "3,4-dihydroxybutyl bromide", "potassium carbonate", "dimethylformamide", "methanol", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Protection of the tert-butyl carbamate by reaction with hydrochloric acid to form tert-butyl chloroformate", "Nucleophilic substitution of tert-butyl chloroformate with 3,4-dihydroxybutyl bromide in the presence of potassium carbonate and dimethylformamide to form tert-butyl N-(3,4-dihydroxybutyl)carbamate", "Deprotection of the tert-butyl group by reaction with sodium hydroxide in methanol to yield the final product" ] } | |
CAS 编号 |
878807-30-8 |
分子式 |
C9H19NO4 |
分子量 |
205.3 |
纯度 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



